

Spectroscopic Characterization of Dimethylphenylphosphine Borane: A Technical Guide

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Compound of Interest

Compound Name: *Dimethylphenylphosphine Borane*

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This guide provides an in-depth exploration of the spectroscopic characterization of **dimethylphenylphosphine borane** (DMPPB), a compound of significant interest in synthetic chemistry and drug development. As a stable and versatile phosphine-borane adduct, a thorough understanding of its spectral properties is crucial for researchers and scientists in confirming its synthesis, assessing its purity, and understanding its chemical behavior. This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction to Dimethylphenylphosphine Borane

Dimethylphenylphosphine borane is an air- and moisture-stable complex formed between the Lewis basic dimethylphenylphosphine and the Lewis acidic borane (BH_3). The formation of the P–B donor-acceptor bond effectively protects the lone pair of electrons on the phosphorus atom from oxidation, making it a convenient and safer alternative to handling the free phosphine, which is susceptible to oxidation.[1] This stability allows for its use in a variety of chemical transformations where the controlled release of the phosphine is desired. Its applications span from being a precursor to phosphine ligands in catalysis to its use in the synthesis of more complex molecules in medicinal chemistry.

A comprehensive spectroscopic analysis is the cornerstone of its characterization, providing unambiguous evidence of its structure and purity. This guide will delve into the nuances of its

NMR, IR, and MS spectra, offering insights into the interpretation of the data and the underlying chemical principles.

Synthesis and Experimental Protocols

The synthesis of **dimethylphenylphosphine borane** is typically achieved through the reaction of dimethylphenylphosphine with a borane source, such as borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) or borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$). The reaction is generally straightforward and proceeds with high yield.

Synthesis of Dimethylphenylphosphine Borane

Materials:

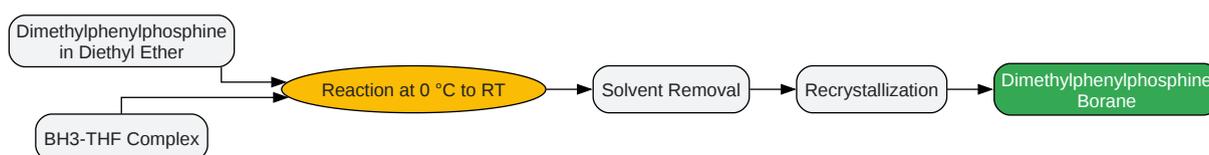
- Dimethylphenylphosphine
- Borane-tetrahydrofuran complex (1 M solution in THF)
- Anhydrous diethyl ether
- Anhydrous hexane
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer and stir bar

Protocol:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylphenylphosphine (1 equivalent) in anhydrous diethyl ether in a Schlenk flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a 1 M solution of borane-tetrahydrofuran complex (1 equivalent) dropwise to the stirred solution of the phosphine.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

- Remove the solvent under reduced pressure to obtain a crude product.
- The product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield **dimethylphenylphosphine borane** as a white crystalline solid.

Diagram of Synthetic Workflow:



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Caption: Synthetic workflow for **dimethylphenylphosphine borane**.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for **dimethylphenylphosphine borane**. While a complete, published dataset for this specific molecule is not readily available in a single source, the data presented here is a composite representation based on the known spectral characteristics of closely related phosphine-borane adducts and the constituent parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **dimethylphenylphosphine borane**, providing detailed information about the ^1H , ^{13}C , ^{31}P , and ^{11}B nuclei.

Table 1: Representative NMR Spectroscopic Data for **Dimethylphenylphosphine Borane**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	7.70 - 7.40	m	-	Phenyl protons (C_6H_5)
1.65	d	$^2\text{JP-H} \approx 10$	Methyl protons ($\text{P-(CH}_3)_2$)	
1.50 - 0.50	br q	$^1\text{JB-H} \approx 96$	Borane protons (BH_3)	
^{13}C	~ 135 (ipso)	d	$^1\text{JP-C} \approx 50$	Phenyl carbon (C_1)
~ 130 (ortho)	d	$^2\text{JP-C} \approx 10$	Phenyl carbons (C_2, C_6)	
~ 128 (meta)	d	$^3\text{JP-C} \approx 7$	Phenyl carbons (C_3, C_5)	
~ 132 (para)	s	-	Phenyl carbon (C_4)	
~ 15	d	$^1\text{JP-C} \approx 35$	Methyl carbons (P-CH_3)	
^{31}P	$\sim +15$ to $+25$	br q	$^1\text{JP-B} \approx 50-60$	P- BH_3
^{11}B	~ -35 to -45	q	$^1\text{JB-H} \approx 96$	P- BH_3

The ^1H NMR spectrum provides information about the proton environments in the molecule.

- Phenyl Protons: The protons on the phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.40-7.70 ppm).
- Methyl Protons: The six equivalent protons of the two methyl groups attached to the phosphorus atom appear as a doublet due to coupling with the ^{31}P nucleus (spin $I = 1/2$). The typical two-bond P-H coupling constant ($^2\text{JP-H}$) is around 10 Hz.

- **Borane Protons:** The three protons of the borane group are coupled to the ^{11}B nucleus (spin $I = 3/2$), resulting in a characteristic 1:1:1:1 quartet. Due to quadrupolar relaxation of the ^{11}B nucleus, this signal is often broad. The one-bond B-H coupling constant ($^1\text{JB-H}$) is typically around 96 Hz. These protons may also show coupling to the ^{31}P nucleus.

The ^{13}C NMR spectrum reveals the carbon skeleton of the molecule.

- **Phenyl Carbons:** The phenyl carbons show distinct signals, with their chemical shifts and multiplicities influenced by their proximity to the phosphorus atom. The ipso-carbon (directly attached to P) exhibits a large one-bond P-C coupling ($^1\text{JP-C}$). The ortho-, meta-, and para-carbons show progressively smaller two-, three-, and four-bond couplings, respectively.
- **Methyl Carbons:** The carbons of the two methyl groups appear as a doublet due to one-bond coupling with the phosphorus atom ($^1\text{JP-C}$).

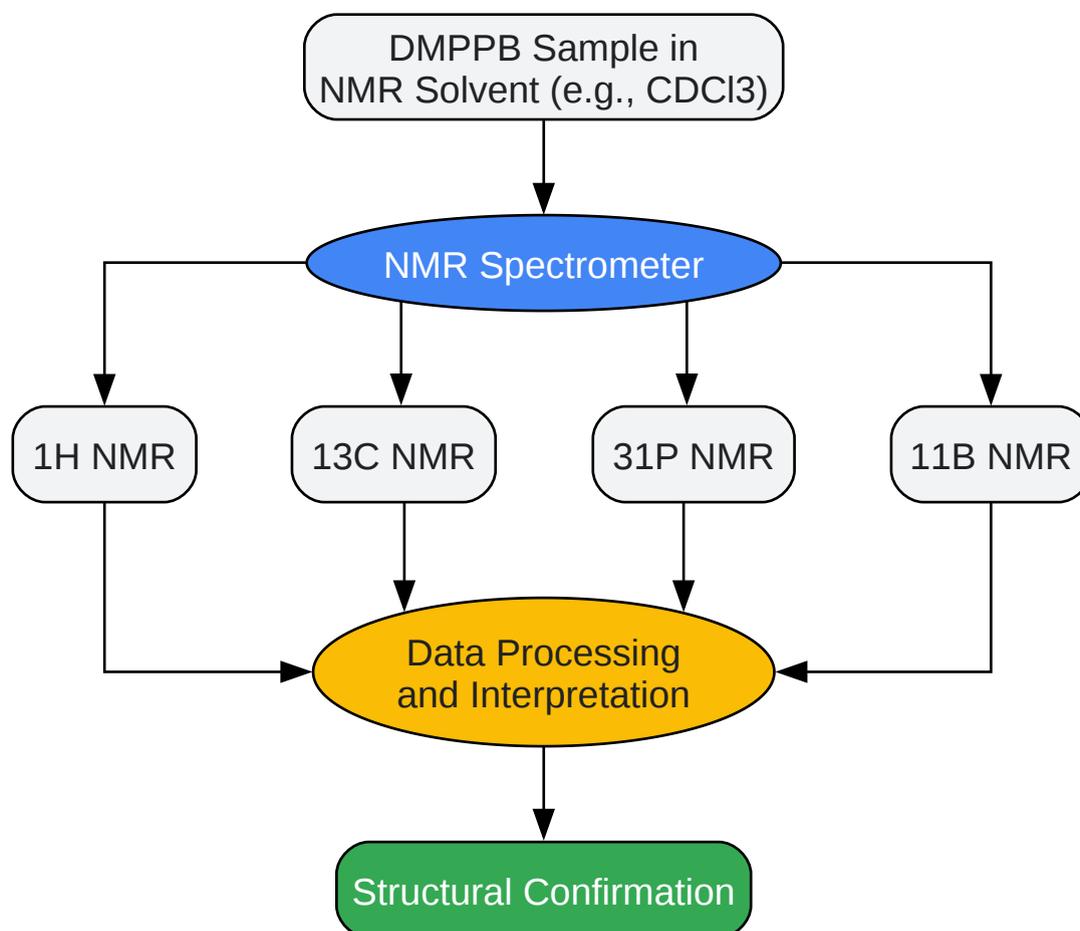
^{31}P NMR is a highly diagnostic technique for phosphine-containing compounds.

- **Chemical Shift:** The coordination of borane to the phosphine causes a significant downfield shift in the ^{31}P chemical shift compared to the free phosphine. For dimethylphenylphosphine, the free phosphine resonates at approximately -46 ppm, while the borane adduct is expected in the range of +15 to +25 ppm.
- **Coupling:** The ^{31}P nucleus couples to the adjacent ^{11}B nucleus. Due to the quadrupolar nature of ^{11}B , the signal often appears as a broad quartet, although in some cases, it may be a broad singlet if the coupling is not well-resolved. The one-bond P-B coupling constant ($^1\text{JP-B}$) is typically in the range of 50-60 Hz. The signal will also be coupled to the protons of the methyl groups and the borane, which can be confirmed by proton-coupled and decoupled experiments.

^{11}B NMR provides direct information about the boron center.

- **Chemical Shift:** The ^{11}B chemical shift for a tetracoordinate boron in a phosphine-borane adduct is typically found in the upfield region, around -35 to -45 ppm, relative to $\text{BF}_3\cdot\text{OEt}_2$.
- **Coupling:** The ^{11}B signal appears as a quartet due to coupling with the three attached protons ($^1\text{JB-H} \approx 96$ Hz). It will also exhibit coupling to the ^{31}P nucleus, which may result in a doublet of quartets or a broader, less resolved multiplet.

Diagram of NMR Analysis Workflow:



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Caption: Workflow for NMR spectroscopic analysis of DMPPB.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 2: Representative IR Absorption Bands for **Dimethylphenylphosphine Borane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2980, ~2910	Medium	Aliphatic C-H stretch (methyl)
~2360	Strong	B-H stretch
~1435	Strong	P-C (phenyl) stretch
~1100	Strong	B-H deformation
~915	Strong	P-C (methyl) stretch
~740, ~690	Strong	Aromatic C-H out-of-plane bend

- **B-H Vibrations:** The most characteristic feature in the IR spectrum of a phosphine-borane adduct is the strong absorption band corresponding to the B-H stretching vibrations, which typically appears around 2360 cm⁻¹. The B-H deformation modes are also observable at lower wavenumbers.
- **P-C and C-H Vibrations:** The spectrum will also show absorptions corresponding to the aromatic and aliphatic C-H stretching and bending modes, as well as the P-C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Under EI-MS conditions, the molecular ion peak ([M]⁺) for **dimethylphenylphosphine borane** (C₈H₁₄BP) at m/z ≈ 152 may be observed. However, phosphine-borane adducts can be somewhat fragile in the gas phase, and fragmentation is common. A prominent fragmentation pathway involves the loss of the borane group (BH₃), leading to a strong peak corresponding to the dimethylphenylphosphine cation at m/z = 138. Further fragmentation of the phosphine moiety can also be observed.^[2]

High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion or key fragments with high accuracy.

Conclusion

The spectroscopic characterization of **dimethylphenylphosphine borane** through a combination of multinuclear NMR, IR, and MS techniques provides a comprehensive and unambiguous confirmation of its structure and purity. The key spectral features, including the characteristic P-B and B-H couplings in NMR, the strong B-H stretching band in IR, and the molecular ion or characteristic fragment peaks in MS, serve as reliable diagnostic tools for researchers. This guide provides a foundational understanding of these techniques and their application to this important chemical entity, empowering scientists in their research and development endeavors.

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